molecular formula C12H14O4 B8672881 Methyl 3-butanoyl-4-hydroxybenzoate CAS No. 65843-26-7

Methyl 3-butanoyl-4-hydroxybenzoate

Cat. No. B8672881
CAS RN: 65843-26-7
M. Wt: 222.24 g/mol
InChI Key: HUSZVOUXRRPANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-butanoyl-4-hydroxybenzoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-butanoyl-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-butanoyl-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65843-26-7

Product Name

Methyl 3-butanoyl-4-hydroxybenzoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-butanoyl-4-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(15)16-2)5-6-11(9)14/h5-7,14H,3-4H2,1-2H3

InChI Key

HUSZVOUXRRPANV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 5-butyryl-1-hydroxy-4-oxocyclohex-2-ene-1-carboxylate in benzene was added BF3.O(Et)2 (1.3 mL, 10 mmol). The mixture was stirred for 0.25 h and then quenched with saturated sodium bicarbonate followed by extraction with dichloromethane. The organic layer was dried (sodium sulfate), filtered, and concentrated under reduced pressure to afford methyl 3-butyryl-4-hydroxybenzoate which was used without further purification or characterization.
Name
methyl 5-butyryl-1-hydroxy-4-oxocyclohex-2-ene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 5-butyryl-1-hydroxy-4-oxocyclohex-2-ene-1-carboxylate in benzene was added BF3.O (Et)2 (1.3 mL, 10 mmol). The mixture was stirred for 0.25 h and then quenched with saturated sodium bicarbonate followed by extraction with dichloromethane. The organic layer was dried (sodium sulfate), filtered, and concentrated under reduced pressure to afford methyl 3-butyryl-4-hydroxybenzoate which was used without further purification or characterization.
Name
methyl 5-butyryl-1-hydroxy-4-oxocyclohex-2-ene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
(Et)2
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.